
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity and stability.Wissenschaftliche Forschungsanwendungen
Tetrazole Moiety in Medicinal Chemistry
Tetrazole derivatives are recognized for their wide-ranging biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory properties. The tetrazole group, serving as a bioisostere of the carboxylic acid group, can enhance the lipophilicity, bioavailability, and reduce the side effects of drugs. This adaptability makes tetrazole-containing compounds valuable in drug development, highlighting their significance in medicinal chemistry and pharmacology (Patowary, Deka, & Bharali, 2021).
Tetrazoles in Energetic Materials
The study and development of energetic materials have also benefitted from tetrazole derivatives. Tetrazole energetic metal complexes (TEMCs), involving ligands such as 5-cyanotetrazole, 5-nitrotetrazolium, and 5-aminotetrazole, are of particular interest due to their outstanding performance and distinctive structural characteristics. These compounds are explored for their potential in creating more efficient and less polluting synthesis processes, contributing significantly to the energetic materials sector (Li Yin-chuan, 2011).
Tetrazoles in Antibacterial Research
Tetrazole hybrids have shown considerable antibacterial property, suggesting a potential to enhance efficacy against both drug-sensitive and drug-resistant pathogens. The hybridization of tetrazole with other antibacterial pharmacophores has led to the development of novel antibacterial candidates, such as Tedizolid, which is used for treating acute bacterial skin and skin structure infections. This indicates the valuable role of tetrazole scaffolds in antibacterial agent development, providing new avenues for combating drug-resistant bacterial infections (Gao, Xiao, & Huang, 2019).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes determining appropriate handling, storage, and disposal procedures.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods or reactions that could be explored.
I hope this general outline is helpful. For a specific compound like “N-(2-Oxoethyl)-1H-tetrazole-1-acetamide”, you would need to consult scientific literature or databases for detailed information. If the compound is novel or less-studied, it may be necessary to conduct original research to fill in some of these sections. Please note that this is a high-level overview and each of these sections can involve complex and specialized techniques. Always consult with a qualified scientist or researcher when conducting chemical research.
Eigenschaften
CAS-Nummer |
1797135-60-4 |
|---|---|
Produktname |
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide |
Molekularformel |
C5H7N5O2 |
Molekulargewicht |
169.144 |
IUPAC-Name |
N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12) |
InChI-Schlüssel |
FVYKLWGHNYKDJG-UHFFFAOYSA-N |
SMILES |
C1=NN=NN1CC(=O)NCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



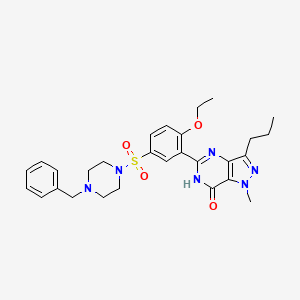
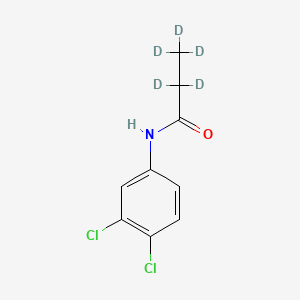
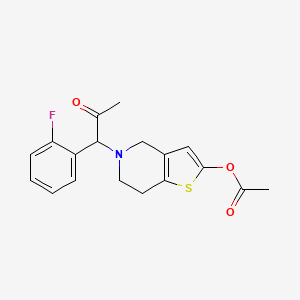
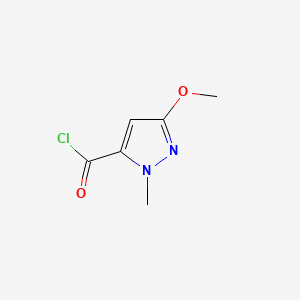
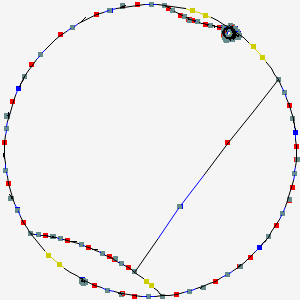
![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)
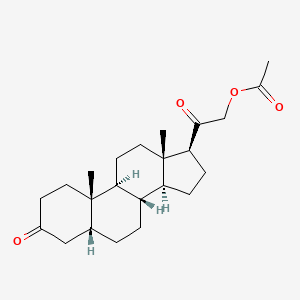
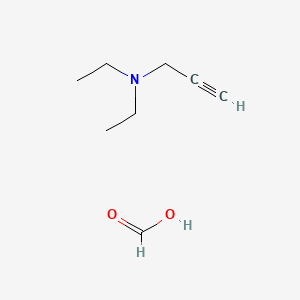
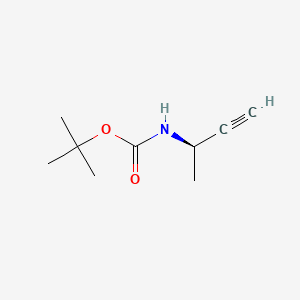
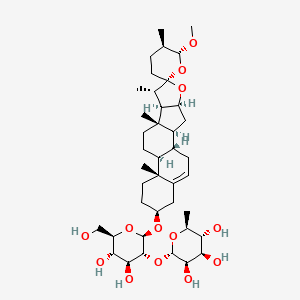
![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)